molecular formula C8H7BrF3NO B1411919 5-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1598264-67-5

5-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B1411919
CAS No.: 1598264-67-5
M. Wt: 270.05 g/mol
InChI Key: MTXPJRNPXSAUPZ-UHFFFAOYSA-N
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Description

“5-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine” is a chemical compound with the molecular weight of 256.02 . It is stored at room temperature in an inert atmosphere . It is used as a reactant in the preparation of oxazoline and thiazoline derivatives for use as insecticides and acaricides .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The IUPAC name of the compound is 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine . The InChI code is 1S/C7H5BrF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2 .


Chemical Reactions Analysis

The compound is used as a reactant in the preparation of oxazoline and thiazoline derivatives . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 256.02 . It is stored at room temperature in an inert atmosphere . The physical form of the compound can be liquid, semi-solid, solid, or lump . The boiling point is predicted to be 201.5±40.0 °C .

Scientific Research Applications

Spectroscopic and Optical Studies

5-Bromo-2-(trifluoromethyl)pyridine, a compound with structural similarity to 5-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was used to investigate its optimized geometric structure, vibrational frequencies, and chemical shift values. The compound's non-linear optical (NLO) properties were determined, and its interaction with pBR322 plasmid DNA was monitored through agarose gel electrophoresis experiments. Additionally, its antimicrobial activities were tested using the minimal inhibitory concentration method (Vural & Kara, 2017).

Synthesis and Molecular Structures

The synthesis and molecular structures of pyridine derivatives, including the closely related 5-Methyl-2-trimethylsilyl-pyridine and 2-Trimethylgermyl-pyridine, were studied. Crystal and molecular structure analyses, including low-temperature single-crystal X-ray diffraction methods, revealed significant bending of substituents towards the nitrogen heteroatom. These studies emphasize the structural properties of the heteroarene skeleton, confirmed by quantum-chemical calculations (Riedmiller et al., 1999).

Synthesis of Novel Pyridine-Based Derivatives

A series of novel pyridine derivatives were synthesized through palladium-catalyzed Suzuki cross-coupling reactions. Density Functional Theory (DFT) studies, including frontier molecular orbitals analysis and reactivity indices, were conducted. The biological activities of these derivatives, including anti-thrombolytic, biofilm inhibition, and haemolytic activities, were investigated, highlighting their potential as chiral dopants for liquid crystals and their efficacy against various biological targets (Ahmad et al., 2017).

Antibacterial Activity of Amide Derivatives

N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives were synthesized and evaluated for their antibacterial activity. The synthesis involved multiple steps, including Grignard reaction, bromination, and reaction with various carboxylic acids. The antibacterial activity of these synthesized compounds was characterized using analytical spectral techniques (Reddy & Prasad, 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The compound is used as a reactant in the preparation of oxazoline and thiazoline derivatives for use as insecticides and acaricides . It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .

Properties

IUPAC Name

5-bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-5-2-7(13-3-6(5)9)14-4-8(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXPJRNPXSAUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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